4-Bromo-2-methoxyphenol
Overview
Description
4-Bromo-2-methoxyphenol is an organic compound with the molecular formula C7H7BrO2. It is a derivative of phenol, where the hydrogen atoms at positions 4 and 2 on the benzene ring are substituted by a bromine atom and a methoxy group, respectively.
Mechanism of Action
Target of Action
The primary target of 4-Bromo-2-methoxyphenol is InhA , the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis . InhA plays a crucial role in the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis .
Mode of Action
This compound acts as a slow, tight-binding inhibitor of InhA . It interacts with InhA, inhibiting its activity and thereby disrupting the synthesis of mycolic acids .
Biochemical Pathways
The inhibition of InhA affects the fatty acid synthesis II (FAS-II) pathway . This pathway is responsible for the elongation of fatty acids, including mycolic acids. By inhibiting InhA, this compound disrupts the production of these essential components, affecting the integrity and function of the bacterial cell wall .
Result of Action
The inhibition of InhA by this compound leads to the disruption of mycolic acid synthesis. This disruption affects the integrity of the bacterial cell wall, potentially leading to cell death . The exact molecular and cellular effects of this compound’s action require further investigation.
Biochemical Analysis
Biochemical Properties
4-Bromo-2-methoxyphenol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been identified as a slow, tight-binding inhibitor of InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis . This interaction is crucial for understanding the compound’s potential as an antimicrobial agent. Additionally, this compound interacts with various proteins and biomolecules, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves its binding interactions with biomolecules. The compound can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or activation of their catalytic activity. For example, its interaction with InhA results in the inhibition of the enzyme’s activity, which is essential for the survival of Mycobacterium tuberculosis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-methoxyphenol can be synthesized through several methods. One common method involves the bromination of 2-methoxyphenol (guaiacol) using bromine in the presence of a suitable solvent like chloroform or acetic acid. The reaction is typically carried out at low temperatures to control the bromination process and avoid over-bromination .
Another method involves the use of bromine and a catalyst such as iron(III) bromide to facilitate the bromination reaction. The reaction conditions include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to achieve high yields. The use of automated systems allows for better control of temperature, pressure, and reactant concentrations, leading to more efficient production processes .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methoxyphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the methoxy group.
Major Products
Substituted Phenols: Products formed from nucleophilic substitution reactions.
Quinones: Products formed from oxidation reactions.
De-brominated Phenols: Products formed from reduction reactions.
Scientific Research Applications
4-Bromo-2-methoxyphenol has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-methoxyphenol
- 5-Bromo-2-methoxyphenol
- 4-Hydroxy-3-methoxyphenylboronic acid
Uniqueness
4-Bromo-2-methoxyphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity. Compared to other brominated phenols, it offers a balance of reactivity and stability, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
4-bromo-2-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSIIJQOEGXWSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20294267 | |
Record name | 4-Bromo-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20294267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7368-78-7 | |
Record name | 7368-78-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95679 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Bromo-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20294267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-methoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the analytical methods used to detect and quantify 4-Bromo-2-methoxyphenol in complex mixtures?
A1: Gas chromatography-mass spectrometry (GC-MS) has been successfully employed to determine the concentration of this compound in cosmetics. [] This technique allows for the separation and identification of different components within a sample, even at low concentrations. Researchers utilized an Agilent 6890N-5975 GC-MS system equipped with a DB-5MS GC column for this purpose. []
Q2: Can you elaborate on the use of this compound in the synthesis of natural products?
A2: this compound serves as a key starting material in the asymmetric total synthesis of (+)-eudesmadiene-12,6-olide and (+)-frullanolide, two naturally occurring sesquiterpene lactones. [] This highlights the compound's versatility in constructing complex molecular architectures relevant to natural product chemistry.
Q3: What is the significance of determining the limit of detection for this compound in specific applications?
A3: Understanding the limit of detection (LOD) for this compound is crucial, especially in fields like cosmetics, where it acts as a preservative. [] The established LOD for this compound in cosmetic products is 0.5 mg/L using GC-MS. [] This information ensures accurate quantification and regulatory compliance within these industries.
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